C13H12Fnos2

Description

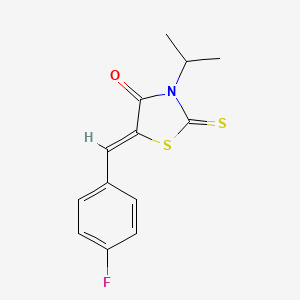

C₁₃H₁₂FNOS₂ is a fluorinated sulfone-containing heterocyclic compound hypothesized to exhibit biological activity due to structural similarities with pharmacologically relevant molecules. The fluorine atom and dual sulfur groups in C₁₃H₁₂FNOS₂ likely enhance electronegativity and metabolic stability compared to non-fluorinated or single-sulfur analogs .

Properties

Molecular Formula |

C13H12FNOS2 |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H12FNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-3-5-10(14)6-4-9/h3-8H,1-2H3/b11-7- |

InChI Key |

GAXWXSMAKMUFCK-XFFZJAGNSA-N |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzoic acid, methylthiol, and 2-thienylmethylamine.

Formation of Benzamide Core: The 3-fluorobenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).

Amidation Reaction: The acid chloride is then reacted with 2-thienylmethylamine to form the benzamide core.

Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a suitable methylthiol reagent is used under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide: can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the benzamide to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution of the fluorine atom can lead to various substituted benzamides.

Scientific Research Applications

3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide: has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(methylthio)-N-(2-thienylmethyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the application and the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares C₁₃H₁₂FNOS₂ with key analogs from the evidence:

*Calculated based on isotopic mass.

Patent and Research Activity

- C₁₂H₁₃NOS: Highest patent activity (39 patents), indicating industrial relevance in drug discovery .

- C₁₃H₁₂ClNOS: Limited patent data but cited in academic studies for its role in heterocyclic synthesis .

- C₁₀H₉FN₂O₃: Lower patent activity but notable literature citations for antimicrobial research .

Key Research Findings

Halogen Effects: Fluorine in C₁₃H₁₂FNOS₂ may improve target selectivity compared to chlorine in C₁₃H₁₂ClNOS due to its smaller atomic radius and stronger electronegativity, reducing off-target interactions .

Sulfur Role: Dual sulfur atoms in C₁₃H₁₂FNOS₂ could enhance binding to metal ions or cysteine residues in enzymes, a feature absent in single-sulfur analogs like C₁₃H₁₂ClNOS .

Bioavailability: Fluorinated compounds (e.g., C₁₀H₉FN₂O₃) generally exhibit higher oral bioavailability than chlorinated ones, suggesting C₁₃H₁₂FNOS₂ may have superior pharmacokinetics .

Biological Activity

The compound C13H12Fnos2, also known as a thiazole derivative, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characterization, and empirical findings from case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a thiazole ring and functional groups that contribute to its biological activity. The synthesis of this compound has been achieved through several methods, including:

- Starting Materials : Common precursors include various alkyl and aryl thioketones.

- Key Reactions : Synthesis typically involves cyclization reactions and functional group modifications to ensure the correct arrangement of atoms within the molecule.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can induce apoptosis in a dose-dependent manner. The following table summarizes the IC50 values obtained from different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate potential applications in cancer therapy, particularly in targeting specific tumor types.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to increased apoptosis in cancer cells.

- Antimicrobial Mechanism : It appears to interfere with bacterial cell wall synthesis, contributing to its antimicrobial effects.

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

- Conducted on clinical isolates from patients with bacterial infections.

- Results indicated a significant reduction in bacterial load when treated with this compound.

-

Case Study 2: Cancer Treatment

- A preclinical trial involved administering this compound to mice with induced tumors.

- Observations showed a marked decrease in tumor size and improved survival rates compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.